Product packaging for 1,2,4-Trifluoro-5-(methylsulfonyl)benzene(Cat. No.:CAS No. 845616-49-1)

1,2,4-Trifluoro-5-(methylsulfonyl)benzene

Cat. No.: B1393441
CAS No.: 845616-49-1
M. Wt: 210.18 g/mol
InChI Key: YEDVSIZGMYQNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2,4-Trifluoro-5-(methylsulfonyl)benzene (CAS: 845616-49-1) is a fluorinated aromatic compound with the molecular formula C₇H₅F₃O₂S (MW ≈ 210.07 g/mol). It features a benzene ring substituted with three fluorine atoms at positions 1, 2, and 4, and a methylsulfonyl (-SO₂CH₃) group at position 3. This compound is typically stored at +4°C and has a purity of 98%, as noted in fluorochemical catalogues .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3O2S B1393441 1,2,4-Trifluoro-5-(methylsulfonyl)benzene CAS No. 845616-49-1

Properties

IUPAC Name

1,2,4-trifluoro-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDVSIZGMYQNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675004
Record name 1,2,4-Trifluoro-5-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845616-49-1
Record name 1,2,4-Trifluoro-5-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trifluoro-5-(methylsulfonyl)benzene can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trifluoro-5-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1,2,4-Trifluoro-5-(methylsulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Trifluoro-5-(methylsulfonyl)benzene largely depends on its chemical structure and the specific reactions it undergoes. The trifluoromethyl group is known to influence the electronic properties of the benzene ring, making it more reactive in certain types of chemical reactions. The methylsulfonyl group can act as an electron-withdrawing group, further modifying the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares 1,2,4-Trifluoro-5-(methylsulfonyl)benzene with analogous compounds, focusing on substituent patterns, molecular weight, and applications:

Compound Name Substituents Formula MW CAS Key Features/Applications Source
This compound 1,2,4-F₃; 5-SO₂CH₃ C₇H₅F₃O₂S 210.07 845616-49-1 High electronegativity; potential synthetic intermediate
1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene 1,2-Cl₂; 4-CH₃; 5-SO₂CH₃; 3-NO₂ C₈H₇Cl₂NO₄S 284.12 849035-79-6 Nitro group enhances reactivity; likely agrochemical intermediate
1,2,4-Trifluoro-5-(propan-2-yloxy)benzene 1,2,4-F₃; 5-OCH(CH₃)₂ C₉H₉F₃O 202.06 N/A Ether substituent; lower molecular weight; storage at +4°C
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Complex triazine-sulfonyl structure C₁₅H₁₆N₄O₆S 396.38 N/A Herbicide (metsulfuron-methyl ester)
Key Observations:
  • Substituent Effects: Fluorine vs. Chlorine/Nitro Groups: The trifluoro substituents in the target compound confer strong electron-withdrawing effects, enhancing ring stability and directing electrophilic substitution. In contrast, the dichloro-nitro derivative (CAS: 849035-79-6) combines chloro and nitro groups, which increase reactivity but may reduce thermal stability . Sulfonyl vs.
  • Molecular Weight and Applications :

    • Lower molecular weight compounds (e.g., 1,2,4-Trifluoro-5-(propan-2-yloxy)benzene, MW 202.06) are often used as building blocks in organic synthesis.
    • Higher molecular weight derivatives, such as the dichloro-nitrobenzene (MW 284.12), may find use in agrochemicals due to their enhanced reactivity .

Biological Activity

1,2,4-Trifluoro-5-(methylsulfonyl)benzene is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique trifluoromethyl and methylsulfonyl functional groups contribute to its diverse biological activities, making it a valuable subject for investigation.

Chemical Structure and Properties

  • Molecular Formula : C7H6F3O2S
  • Molecular Weight : 215.19 g/mol
  • Structural Features :
    • The trifluoromethyl group (CF3-CF_3) enhances lipophilicity and electron-withdrawing properties.
    • The methylsulfonyl group (SO2CH3-SO_2CH_3) contributes to the compound's reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group is often correlated with increased activity against bacteria and fungi due to enhanced membrane permeability .
  • Anti-inflammatory Effects :
    • Compounds containing sulfonyl groups are known for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell growth and survival .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent.

CompoundConcentration (µg/mL)% Inhibition
This compound5075%
Control (No Treatment)-0%

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound reduced the production of TNF-alpha in macrophages stimulated by lipopolysaccharide (LPS). This effect suggests a mechanism for its anti-inflammatory action.

TreatmentTNF-alpha Production (pg/mL)
Vehicle Control200
LPS Only500
LPS + Compound150

Q & A

Q. Characterization :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (e.g., δ −110 to −130 ppm for aromatic fluorines) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 246.0) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents (applied in structurally similar compounds) .

Basic: How do researchers optimize reaction conditions to avoid decomposition of the methylsulfonyl group?

Methodological Answer:
The methylsulfonyl group (–SO₂CH₃) is sensitive to strong bases and nucleophiles. Key strategies include:

  • pH Control : Maintain neutral to mildly acidic conditions (pH 5–7) to prevent hydrolysis .
  • Temperature : Limit reactions to <100°C; higher temperatures risk sulfone degradation .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates without inducing side reactions .
  • Monitoring : Track reaction progress via TLC or in-situ 19F^{19}\text{F} NMR to detect byproducts early .

Advanced: How does the methylsulfonyl group influence electronic effects in cross-coupling reactions?

Methodological Answer:
The –SO₂CH₃ group is strongly electron-withdrawing, which:

  • Activates the Ring : Enhances electrophilic substitution at meta/para positions due to resonance and inductive effects .
  • Facilitates Radical Pathways : Stabilizes radical intermediates in protodeboronation reactions (e.g., with alkyl boronic esters) via conjugation .
  • Directs Coupling : In Suzuki-Miyaura reactions, the sulfonyl group directs palladium catalysts to specific positions, enabling regioselective bond formation .

Example : In protodeboronation, the sulfonyl group stabilizes transition states, allowing anti-Markovnikov hydromethylation of alkenes .

Advanced: What computational methods predict the electronic effects of fluorine substituents in this compound?

Methodological Answer:

  • DFT Calculations : Density Functional Theory (B3LYP/6-311+G(d,p)) models charge distribution. Fluorine’s electronegativity decreases electron density at adjacent carbons, increasing reactivity toward nucleophiles .
  • Hammett Constants : Quantify substituent effects; σₚ values for –F (−0.07) and –SO₂CH₃ (+0.72) predict overall electron-deficient aromatic systems .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic regions (e.g., C-5 near –SO₂CH₃) for reaction site prediction .

Validation : Compare computed 19F^{19}\text{F} NMR shifts with experimental data to refine models .

Advanced: How do researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:
Conflicting data (e.g., antimicrobial vs. inactive results) arise from structural nuances. Mitigation strategies:

Structural Confirmation : Ensure purity (>95% by HPLC) and verify substituent positions via X-ray .

Assay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls (e.g., ciprofloxacin for antimicrobial tests) .

SAR Studies : Systematically modify substituents (e.g., replacing –CF₃ with –CH₃) to isolate activity contributors .

Case Study : In triazole derivatives, the –SO₂CH₃ group enhances membrane permeability, but excessive hydrophobicity (–CF₃) reduces solubility, masking activity .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Fluorination Scalability : Batch fluorination with DAST is hazardous; continuous-flow reactors improve safety and yield .
  • Sulfonylation Side Reactions : Competing para-substitution is minimized using bulky directing groups (e.g., –OMe) .
  • Workflow Optimization : Design one-pot reactions to reduce intermediate isolation (e.g., sequential fluorination-sulfonation) .

Data : Pilot-scale reactions (10 g) achieve 65–70% yield with >99% regiopurity via inline FTIR monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Trifluoro-5-(methylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1,2,4-Trifluoro-5-(methylsulfonyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.